(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone
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Overview
Description
(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is a complex organic compound that features both an indole and an azetidine moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound is known for its potential biological activities, which include anti-inflammatory and anticancer properties.
Mechanism of Action
Target of Action
The primary target of the compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone is the enzyme monoacylglycerol lipase (MAGL) . This enzyme is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
The compound this compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG levels, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Biochemical Pathways
By inhibiting MAGL and elevating 2-AG levels, this compound indirectly leads to CB1 occupancy . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
The compound’s ability to bind to magl in a time- and dose-dependent manner suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the elevation of 2-AG and norepinephrine levels . In vivo, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
Action Environment
The compound’s ability to bind to magl in a time- and dose-dependent manner suggests that its action may be influenced by factors such as the concentration of the compound and the duration of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone typically involves multiple steps, starting with the preparation of the indole and azetidine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, making it a candidate for further drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, also show interesting biological properties.
Uniqueness
What sets (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-3-yl)methanone apart is the combination of the indole and azetidine moieties, along with the fluorophenylsulfonyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-12-5-7-13(8-6-12)25(23,24)14-10-21(11-14)18(22)16-9-20-17-4-2-1-3-15(16)17/h1-9,14,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPGTUMIRUTGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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